molecular formula C9H11NO2 B598523 5-Ethyl-4-methyl-3-pyridinecarboxylic acid CAS No. 102879-45-8

5-Ethyl-4-methyl-3-pyridinecarboxylic acid

Cat. No.: B598523
CAS No.: 102879-45-8
M. Wt: 165.192
InChI Key: GZMXMCWALFYCBT-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-3-pyridinecarboxylic acid: is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position on the pyridine ring. Pyridinecarboxylic acids are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid typically involves the functionalization of the pyridine ring through various organic reactions. One common method is the alkylation of 3-pyridinecarboxylic acid derivatives, followed by selective oxidation and reduction steps to introduce the ethyl and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including catalytic hydrogenation, Friedel-Crafts alkylation, and other organic transformations. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5-Ethyl-4-methyl-3-pyridinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-methyl-3-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-ethyl-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-4-10-5-8(6(7)2)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMXMCWALFYCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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